![molecular formula C17H13F3N2O2S B2405412 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788675-85-3](/img/structure/B2405412.png)
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, the SMILES string is OC(=O)C(O)(C(F)(F)F)C(F)(F)F and the InChI key is CMQUGOHGJUTDGZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
Synthesis of Hydroxy-Substituted Derivatives : Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized, demonstrating the compound's role as a building block in drug discovery. These derivatives can be substituted at four different positions, offering extensive exploration of chemical space around the molecule for targeted ligand binding (Durcik et al., 2020).
Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides showcases the compound's utility in creating benzothiazole derivatives, prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Biological Activity and Applications
Antiproliferative and Antioxidative Potential : Novel benzimidazole/benzothiazole-2-carboxamides with substituted methoxy and hydroxy groups, evaluated for antiproliferative activity in vitro and antioxidant capacity, underline the potential therapeutic applications of such compounds. Notably, some derivatives exhibited significant antioxidative activity, surpassing reference antioxidants in efficacy (Cindrić et al., 2019).
Antimicrobial Agents : Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents reveals the compound's role in creating molecules with potent antibacterial activity against various pathogens. This synthesis approach highlights the compound's relevance in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).
Propiedades
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,12-4-2-1-3-5-12)9-21-15(23)11-6-7-13-14(8-11)25-10-22-13/h1-8,10,24H,9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXIKJUTULWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
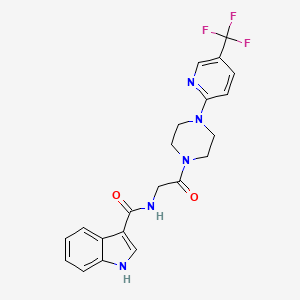
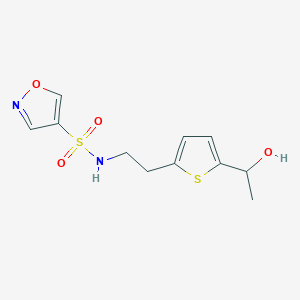
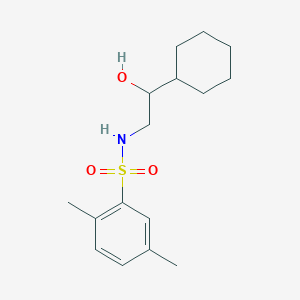
![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
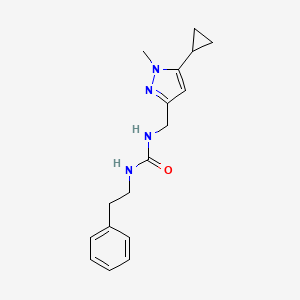
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
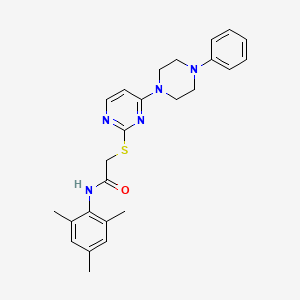
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

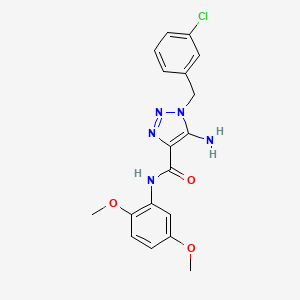
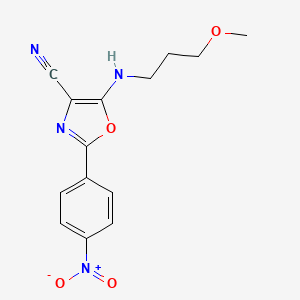

![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)